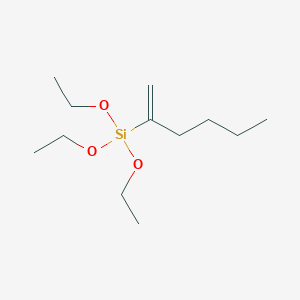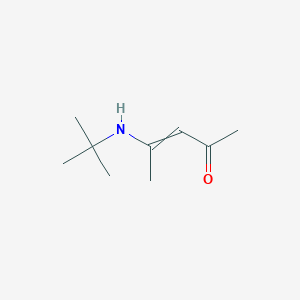
4-(tert-Butylamino)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butylamino)pent-3-en-2-one is an organic compound with the molecular formula C9H17NO It is a derivative of pentenone, where a tert-butylamino group is attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)pent-3-en-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a pentenone derivative. One common method is the reaction of 4-chloropent-3-en-2-one with tert-butylamine under basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butylamino)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(tert-Butylamino)pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butylamino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but with a methyl group instead of a tert-butylamino group.
4-Chloropent-3-en-2-one: Contains a chlorine atom instead of a tert-butylamino group.
3-Pentanone: A simpler ketone without the additional functional groups.
Uniqueness
4-(tert-Butylamino)pent-3-en-2-one is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .
Propriétés
Numéro CAS |
59487-13-7 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-(tert-butylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(6-8(2)11)10-9(3,4)5/h6,10H,1-5H3 |
Clé InChI |
QGBWVBIEWYYPAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


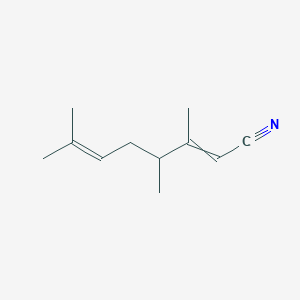
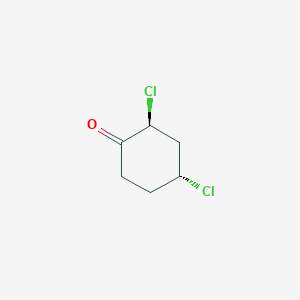
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
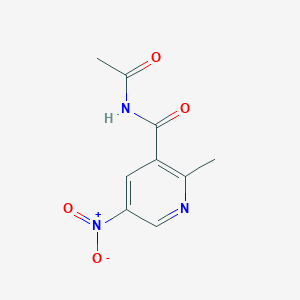
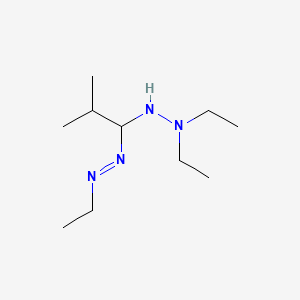
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)
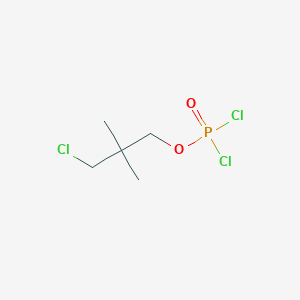
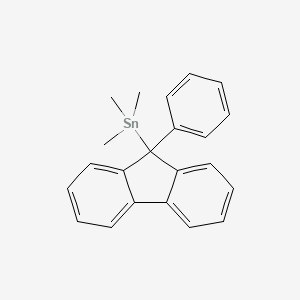
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)

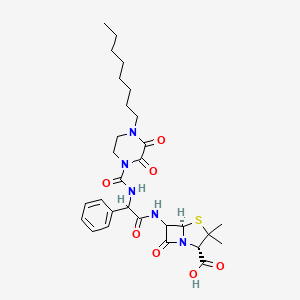
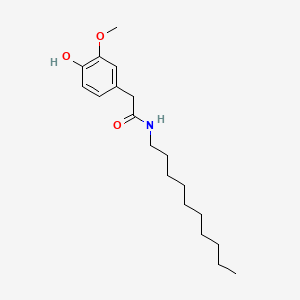
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
